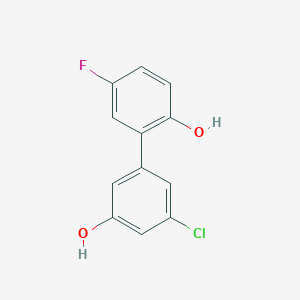
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a chemical compound with a molecular weight of 254.64 g/mol and a melting point of 92-94°C. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is a versatile compound with a wide range of applications in scientific research, including organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 5-chloro-2-formylthiophene-4-carboxylic acid and 5-chloro-2-formylthiophene-4-sulfonic acid. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and transporters. It is also believed to interact with various proteins and lipids, which may lead to changes in the structure and function of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, are not yet fully understood. However, it is believed to have antifungal and anti-inflammatory properties, as well as the potential to modulate the activity of various enzymes and receptors. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and has been used in the synthesis of various pharmaceuticals and polymers. However, one of the main limitations of using this compound in lab experiments is its relatively low yield. In addition, it may be difficult to obtain in large quantities.
Direcciones Futuras
The potential future directions of 5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development and biochemistry. In addition, further research into the synthesis of this compound and the optimization of the reaction conditions may lead to improved yields and more efficient production processes. Finally, further research into the structure-activity relationship of this compound may lead to the development of novel compounds with improved properties.
Métodos De Síntesis
5-(2-Formylthiophen-4-yl)-3-chlorophenol, 95%, can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methylthiophenol with formaldehyde in the presence of a base, such as potassium carbonate, to form 5-(2-formylthiophen-4-yl)-3-chlorophenol. The second step involves the purification of the product using recrystallization from a suitable solvent, such as ethanol. The yield of the reaction is typically in the range of 90-95%.
Propiedades
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRPVFXVUNCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685920 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261982-63-1 |
Source


|
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














